4-Hydroxypropranolol-d7 (hydrochloride)
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Overview
Description
4-Hydroxypropranolol-d7 (hydrochloride) is a deuterium-labeled derivative of hydroxypropranolol hydrochloride. It is an active metabolite of propranolol, a non-selective beta-adrenergic receptor antagonist. This compound is primarily used in scientific research due to its ability to inhibit β1- and β2-adrenergic receptors with high potency .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxypropranolol-d7 (hydrochloride) is synthesized through the deuteration of hydroxypropranolol hydrochloride. The process involves the incorporation of deuterium atoms into the hydroxypropranolol molecule. The reaction conditions typically include the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of hydroxypropranolol-d7 hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production is carried out under stringent quality control measures to meet the standards required for scientific research .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxypropranolol-d7 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly used in substitution reactions
Major Products Formed
The major products formed from these reactions include various deuterated derivatives of hydroxypropranolol, such as deuterated alcohols, amines, and ketones .
Scientific Research Applications
4-Hydroxypropranolol-d7 (hydrochloride) is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study the behavior of deuterated compounds.
Biology: Employed in studies involving β-adrenergic receptors to understand their role in various physiological processes.
Medicine: Used in pharmacokinetic and pharmacodynamic studies to investigate the metabolism and action of propranolol and its metabolites.
Industry: Utilized in the development of new beta-blockers and other therapeutic agents
Mechanism of Action
4-Hydroxypropranolol-d7 (hydrochloride) exerts its effects by inhibiting β1- and β2-adrenergic receptors. These receptors are involved in the regulation of heart rate, blood pressure, and other physiological functions. By blocking these receptors, the compound reduces the effects of adrenaline and noradrenaline, leading to decreased heart rate and blood pressure .
Comparison with Similar Compounds
4-Hydroxypropranolol-d7 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in scientific research. Similar compounds include:
Propranolol: The parent compound, a non-selective beta-blocker used to treat various cardiovascular conditions.
Hydroxypropranolol hydrochloride: The non-deuterated form of hydroxypropranolol-d7 hydrochloride, with similar pharmacological properties.
Deuterated propranolol: Another deuterium-labeled derivative of propranolol used in research
4-Hydroxypropranolol-d7 (hydrochloride) stands out due to its enhanced stability and unique isotopic properties, making it a valuable tool in various scientific studies .
Properties
IUPAC Name |
4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]naphthalen-1-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3.ClH/c1-11(2)17-9-12(18)10-20-16-8-7-15(19)13-5-3-4-6-14(13)16;/h3-8,11-12,17-19H,9-10H2,1-2H3;1H/i1D3,2D3,11D; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUJENUXWIFONU-BGKGEVRXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C2=CC=CC=C21)O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678705 |
Source
|
Record name | 4-(2-Hydroxy-3-{[(~2~H_7_)propan-2-yl]amino}propoxy)naphthalen-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.84 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219804-03-1 |
Source
|
Record name | 4-(2-Hydroxy-3-{[(~2~H_7_)propan-2-yl]amino}propoxy)naphthalen-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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